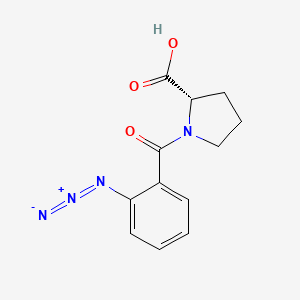
1-(2-Azidobenzoyl)-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Azidobenzoyl)-L-proline is a compound of significant interest in the field of organic chemistry It is characterized by the presence of an azide group attached to a benzoyl moiety, which is further linked to the amino acid proline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azidobenzoyl)-L-proline typically involves the coupling of proline-substituted alkenes with 2-azidobenzoic acid. This process can be achieved through intramolecular azide to alkene 1,3-dipolar cycloadditions. The reaction conditions often include the use of solvents such as dichloromethane and reagents like oxalyl chloride and dimethyl sulfoxide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azide group, which can be potentially explosive.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Azidobenzoyl)-L-proline undergoes various chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloadditions with alkenes to form triazoline or aziridine-containing compounds.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve the use of alkenes and solvents like dichloromethane. The reaction may be catalyzed by heat or light.
Substitution Reactions: May involve reagents such as triphenylphosphine or other nucleophiles.
Major Products Formed:
Cycloaddition Products: Include imine, triazoline, or aziridine-containing compounds.
Substitution Products: Depend on the nucleophile used but can include various substituted benzoyl derivatives.
Applications De Recherche Scientifique
1-(2-Azidobenzoyl)-L-proline has several applications in scientific research:
Biology and Medicine:
Industry: May be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Azidobenzoyl)-L-proline primarily involves its ability to undergo cycloaddition reactions. The azide group acts as a 1,3-dipole, reacting with alkenes to form triazoline intermediates, which can further decompose to form imines or aziridines . These reactions are facilitated by the electronic properties of the azide group and the benzoyl moiety.
Comparaison Avec Des Composés Similaires
Pyrrolo[1,4]benzodiazepines: These compounds share a similar structural motif and are known for their biological activities.
Pyrrolo[1,2,5]benzothiadiazepines: Analogous compounds with a sulfur atom in place of the nitrogen in the azide group.
Uniqueness: 1-(2-Azidobenzoyl)-L-proline is unique due to its specific combination of an azide group with a proline moiety, which allows it to participate in a wide range of chemical reactions. Its ability to form bioactive compounds makes it particularly valuable in medicinal chemistry.
Propriétés
Numéro CAS |
166451-14-5 |
|---|---|
Formule moléculaire |
C12H12N4O3 |
Poids moléculaire |
260.25 g/mol |
Nom IUPAC |
(2S)-1-(2-azidobenzoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H12N4O3/c13-15-14-9-5-2-1-4-8(9)11(17)16-7-3-6-10(16)12(18)19/h1-2,4-5,10H,3,6-7H2,(H,18,19)/t10-/m0/s1 |
Clé InChI |
AGKMTEPFYJXIAQ-JTQLQIEISA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)C2=CC=CC=C2N=[N+]=[N-])C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C2=CC=CC=C2N=[N+]=[N-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


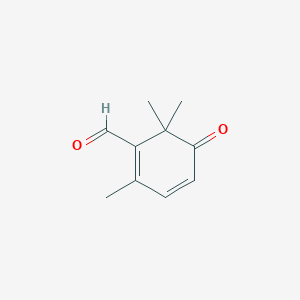
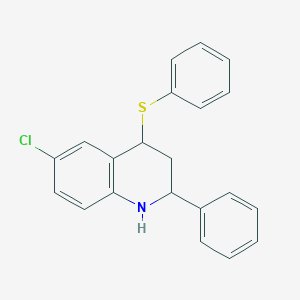
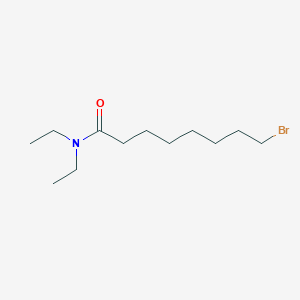
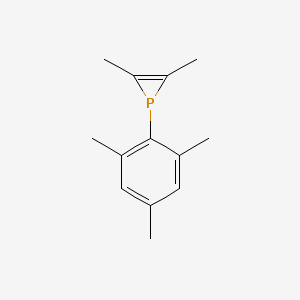

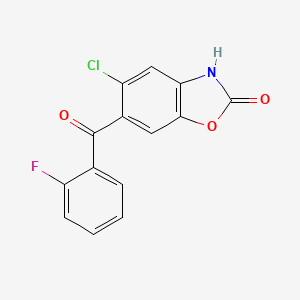


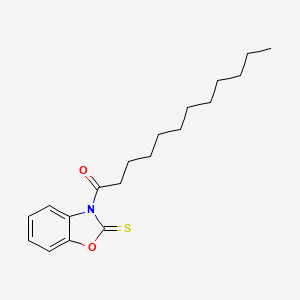
![3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)
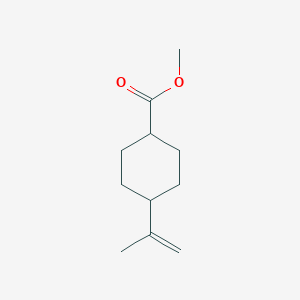

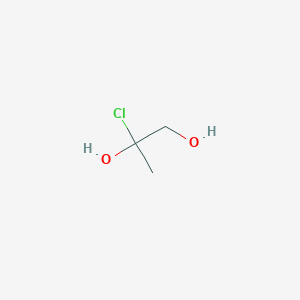
![[1,2,3]Diazaphospholo[1,5-a]pyridine](/img/structure/B14265950.png)
